molecular formula C5H4BrNO2S B1466962 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid CAS No. 89284-01-5

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B1466962
CAS No.: 89284-01-5
M. Wt: 222.06 g/mol
InChI Key: YTNVKBQZJREQLR-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound containing bromine, methyl, and carboxylic acid functional groups. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-bromo-isothiazole with carbon dioxide in the presence of a base . Another approach includes the use of microwave-assisted synthesis, which has been reported to be efficient and catalyst-free .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted isothiazoles, sulfoxides, sulfones, and various coupled products .

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNVKBQZJREQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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